Product packaging for 2-Amino-2-methylpentanoic acid(Cat. No.:CAS No. 5455-33-4)

2-Amino-2-methylpentanoic acid

Cat. No.: B1267926
CAS No.: 5455-33-4
M. Wt: 131.17 g/mol
InChI Key: HBJGLYBWNNQMOW-UHFFFAOYSA-N
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Description

Classification and Significance as a Non-Proteinogenic α,α-Disubstituted Amino Acid

2-Amino-2-methylpentanoic acid is classified as a non-proteinogenic α,α-disubstituted amino acid. wikipedia.org Unlike the 22 proteinogenic amino acids that are naturally encoded in the genomes of organisms to build proteins, this compound is not a primary component of proteins. wikipedia.org The defining feature of α,α-disubstituted amino acids is the replacement of the α-hydrogen atom with a larger substituent, in this case, a methyl group, which significantly alters the molecule's properties and function. wikipedia.orgresearchgate.net

The significance of α,α-disubstituted amino acids like this compound lies in their ability to act as modifiers of peptide conformations and as precursors to bioactive compounds. researchgate.net Their incorporation into peptide chains can enhance properties such as stability and permeability. researchgate.net The substitution at the α-carbon restricts the conformational freedom of the amino acid, which in turn influences the secondary structure of peptides into which it is incorporated. rsc.orgjst.go.jp This structural constraint is a key reason for their extensive use in the design of novel peptides and other complex molecules. researchgate.netrsc.org

Overview of Stereochemical Features and Research Implications

The presence of a chiral center at the α-carbon means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Amino-2-methylpentanoic acid and (S)-2-Amino-2-methylpentanoic acid. nih.govsmolecule.com This stereochemistry is a critical aspect of its molecular architecture and has profound implications for its biological and chemical behavior. vulcanchem.comvulcanchem.com

The specific spatial arrangement of the functional groups is crucial for the compound's interactions with other chiral molecules, such as enzymes and receptors. vulcanchem.com Research has shown that different stereoisomers of a compound can exhibit distinct biological activities. smolecule.com For example, the "R" designation indicates a specific stereoisomer that may have a different reactivity or function compared to its "S" counterpart. smolecule.com The study of these individual stereoisomers is essential for understanding their specific roles in biological systems and for the development of stereoselective syntheses and applications. jst.go.jpvulcanchem.com

Role in Advanced Organic Chemistry and Biomolecular Design

In advanced organic chemistry, this compound and its derivatives serve as valuable building blocks for creating more complex molecules. smolecule.com The presence of amine, carboxylic acid, and alkyl groups allows for a variety of chemical transformations, including peptide bond formation. vulcanchem.com

In the realm of biomolecular design, α,α-disubstituted amino acids are of particular interest for their ability to induce specific secondary structures in peptides, such as helices or extended conformations. rsc.orgjst.go.jp By restricting the peptide backbone's movement, these amino acids can stabilize desired conformations, a crucial factor in designing synthetic peptides with specific functions, such as antimicrobial peptides (AMPs). rsc.org The introduction of non-proteinogenic amino acids like this compound can improve the structural stability of peptides, which is often linked to their biological activity. rsc.org This makes them a powerful tool in the rational design of peptides and proteins with tailored properties. researchgate.netjst.go.jp

Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H13NO2 nih.govchemsrc.com
Molecular Weight131.17 g/mol nih.govnih.gov
IUPAC NameThis compound nih.gov
CAS Number5455-33-4 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B1267926 2-Amino-2-methylpentanoic acid CAS No. 5455-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJGLYBWNNQMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-33-4
Record name NSC-23277
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Synthetic Methodologies for 2 Amino 2 Methylpentanoic Acid and Its Analogues

Enantioselective Synthesis Strategies

The creation of a chiral center at the α-carbon demands sophisticated synthetic approaches to achieve high enantiomeric purity. These methods often employ chiral auxiliaries, catalysts, or enzymes to direct the stereochemical outcome of the reaction.

Asymmetric Synthesis Utilizing Chiral Auxiliaries and Catalysts

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to guide a stereoselective transformation. researchgate.net For the synthesis of α,α-disubstituted amino acids, chiral auxiliaries derived from amino alcohols, such as pseudoephedrine and (R)-2-aminopropionaldehyde derivatives, have proven effective. vulcanchem.comharvard.edu One strategy involves the alkylation of a chiral glycinate (B8599266) Schiff base, where a chiral auxiliary attached to the nitrogen atom directs the approach of an alkylating agent. organic-chemistry.org For instance, phase-transfer-catalyzed alkylation of a glycinate Schiff base using a chiral quaternary ammonium (B1175870) bromide can achieve high enantio- and diastereoselectivities. organic-chemistry.org

Another approach utilizes chiral Ni(II) complexes. researchgate.net These complexes act as templates, organizing the geometry of the reacting molecules and serving as a protecting group for the amino and carboxyl termini of an α-amino acid. researchgate.net This methodology allows for the stereoselective alkylation of an amino acid precursor, such as alanine (B10760859), to introduce the desired α-methyl group and subsequently the propyl side chain. researchgate.net

Visible light-promoted photoredox catalysis has also emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acids. semanticscholar.org This method can utilize a chiral glyoxylate-derived sulfinyl imine, where a C-radical adds stereoselectively to form the desired amino acid derivative. semanticscholar.org

Catalyst/Auxiliary TypeExampleKey Features
Chiral Auxiliary PseudoephedrineCan be used to create α,α-disubstituted amides through sequential enolization-alkylation. harvard.edu
Chiral Auxiliary (R)-2-aminopropionaldehyde derivativesUsed in aldol (B89426) condensations to achieve high enantiomeric excess. vulcanchem.com
Chiral Catalyst Chiral Quaternary Ammonium BromideEmployed in phase-transfer-catalyzed alkylation of glycinate Schiff bases. organic-chemistry.org
Chiral Complex Ni(II) complexes with chiral ligandsProvides a template for asymmetric alkylation of amino acid precursors. researchgate.net
Photocatalyst Organic Acridinium-based PhotocatalystEnables stereoselective C-radical addition to chiral sulfinyl imines. semanticscholar.org

Biocatalytic Approaches: Amine Transaminase-Catalyzed Stereoselective Amination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. researchgate.net Amine transaminases (ATAs) are enzymes that catalyze the stereoselective transfer of an amino group from an amino donor to a prochiral ketone substrate. researchgate.netacs.org This approach is particularly valuable for the synthesis of chiral amines and amino acids. researchgate.netgoogle.com

The synthesis of analogues of 2-amino-2-methylpentanoic acid has been successfully achieved using engineered amine transaminases. acs.orgresearchgate.net For example, an engineered ATA was used for the efficient production of a chiral precursor to sacubitril, (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid. acs.orgacs.orgresearchgate.net The process started with an enzyme exhibiting low activity and the wrong diastereoselectivity. Through multiple rounds of directed evolution, a highly active and selective enzyme variant was developed, enabling high conversion rates at significant substrate concentrations. acs.orgacs.org

Another biocatalytic strategy involves the use of nitrilases. For instance, the nitrilase from Rhodococcus rhodochrous J1, expressed in E. coli, can enantioselectively hydrolyze 2-methyl-2-propylmalononitrile to produce (S)-2-cyano-2-methylpentanoic acid with high enantiomeric excess. nih.govresearchgate.net This cyanated precursor can then be converted to the desired amino acid.

Biocatalytic MethodEnzymeSubstrateProductKey Findings
Stereoselective Amination Engineered Amine Transaminase (ATA)(R)-5-([1,1'-biphenyl]-4-yl)-2-methyl-4-oxopentanoic acid(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acidHigh productivity and stereoselectivity achieved through enzyme evolution. acs.orggoogle.comacs.orgresearchgate.net
Enantioselective Hydrolysis Nitrilase from Rhodococcus rhodochrous J12-Methyl-2-propylmalononitrile(S)-2-cyano-2-methylpentanoic acidHigh enantiomeric excess (96% e.e.) and molar yield (97%). nih.govresearchgate.net

Stereoselective Alkylation Methods for α-Carbon Modifications

The introduction of substituents at the α-carbon of an amino acid with stereocontrol is a key challenge. One approach involves the diastereoselective alkylation of chiral isoserine derivatives to create quaternary α-alkyl-β-amino acids. nih.gov This method utilizes a chiral template to direct the incoming alkyl group to one face of the molecule.

Another powerful technique is the phase-transfer-catalyzed asymmetric alkylation of a glycinate Schiff base. organic-chemistry.org This method allows for the synthesis of β-branched α-amino acids with excellent syn- and enantioselectivities. organic-chemistry.org The reaction can be tuned to produce either the syn or anti isomer, providing access to all possible stereoisomers of the target amino acid. organic-chemistry.org

Palladium-catalyzed alkylation of unactivated C(sp³)-H bonds is a more recent development for creating β-alkylated α-amino acids. pkusz.edu.cn While this method primarily targets the β-position, it highlights the advancing capabilities in selective C-H functionalization which could be adapted for α-alkylation in the future.

Multi-Step Chemical Synthesis Routes

Multi-step syntheses provide a versatile platform to construct this compound and its analogues from simple, readily available starting materials. These routes often involve the sequential introduction of functional groups and require careful planning of protection and deprotection steps.

Preparation from Readily Available Precursors

A common and versatile method for the synthesis of α-amino acids is the Strecker synthesis. masterorganicchemistry.comnumberanalytics.com This reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.comnumberanalytics.com For this compound, the starting material would be 2-pentanone. The Strecker synthesis is a robust method for producing a wide range of natural and unnatural amino acids. numberanalytics.com

Another approach starts with a commercially available amino acid, such as L-alanine. A multi-step synthesis can be employed where the α-carbon is first alkylated with an allyl group, followed by further modifications. For example, a nonstereoselective alkylation of an ester imine derivative of alanine with allyl iodide can be performed, followed by subsequent transformations to yield the desired product. nih.gov

The synthesis of related α,α-disubstituted amino acids has also been achieved starting from piperidine (B6355638) derivatives. chim.itcsic.es For instance, N-tert-butoxycarbonyl (Boc) protected piperidone can be used in a Bargellini reaction to introduce the amino and carboxyl functionalities. chim.itcsic.es

PrecursorSynthetic RouteKey Intermediates
2-PentanoneStrecker Synthesisα-aminonitrile
L-Alanine tert-butyl ester hydrochlorideAlkylation and further modificationsEster imine derivative, allylated intermediate
N-Boc PiperidoneBargellini ReactionPiperidine-derived amino acids

Functional Group Interconversions and Protection Strategies

Throughout a multi-step synthesis, the protection and deprotection of functional groups are critical to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino functionality. organic-chemistry.org It is stable to most nucleophiles and bases but can be readily removed under acidic conditions. organic-chemistry.org This allows for an orthogonal protection strategy when base-labile protecting groups, such as fluorenylmethyloxycarbonyl (Fmoc), are used elsewhere in the molecule. organic-chemistry.org

The synthesis of α,α-disubstituted amino acids often involves the use of protecting groups that also serve as chiral auxiliaries, such as in the case of Ni(II) complexes. researchgate.net The final step in many syntheses is the deprotection of the amino and carboxylic acid groups. For example, a final deprotection with hydrochloric acid can yield the desired amino acid as a hydrochloride salt. nih.gov

Radiosynthetic Protocols for Isotopic Labeling

The development of isotopically labeled amino acid analogues is crucial for their application in medical imaging, particularly Positron Emission Tomography (PET). These radiosynthetic protocols are designed to incorporate a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), into the molecular structure of an amino acid analogue efficiently and with high purity. The short half-life of fluorine-18 (approximately 109.7 minutes) necessitates rapid and high-yield synthetic methods. mdpi.com

Synthesis of Fluorinated Analogues for Research Tracers (e.g., [¹⁸F]FAMPe)

A notable example of a fluorinated analogue of this compound is (R)- and (S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe), a tracer developed for imaging brain tumors. nih.govacs.org The synthesis of its non-radioactive form is a multi-step process, while the radiosynthesis for PET applications is typically a more rapid, two-step procedure starting from an appropriate precursor. nih.gov

The radiosynthesis of both enantiomers of [¹⁸F]FAMPe begins with a nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride. nih.gov Benzophenone (B1666685) imine is a key precursor in the synthesis pathway. chemicalbook.com The process starts from commercially available L-alanine tert-butyl ester hydrochloride and benzophenone imine to create an ester imine derivative, which serves as an early intermediate. nih.gov

The specific radiosynthesis of [¹⁸F]FAMPe involves two main steps:

Nucleophilic [¹⁸F]Fluorination: This step is performed on an enantiomerically pure precursor. The reaction is successfully carried out in tert-amyl alcohol (2-methylbutan-2-ol) at elevated temperatures (96–105 °C). nih.gov The use of a protic solvent like tert-amyl alcohol can enhance the nucleophilicity of the fluoride (B91410) ion, which is crucial for an efficient substitution reaction. This reaction produces the protected ¹⁸F-labeled intermediate. nih.gov

Deprotection: The resulting intermediate undergoes a quantitative deprotection step using aqueous hydrochloric acid. This removes the protecting groups to yield the final, biologically active radiotracer, (S)- or (R)-[¹⁸F]FAMPe. nih.gov

This method represents a significant advancement in creating α,α-disubstituted amino acid-based tracers for PET imaging. nih.govacs.org

Table 1: Key Steps in the Radiosynthesis of [¹⁸F]FAMPe
StepDescriptionKey Reagents/ConditionsProductReference
1. Nucleophilic SubstitutionDisplacement of a leaving group on the precursor with [¹⁸F]fluoride.[¹⁸F]Fluoride, Enantiomerically pure precursor, tert-amyl alcohol, 96–105 °CProtected ¹⁸F-labeled intermediate ((S)-[¹⁸F]7 or (R)-[¹⁸F]7) nih.gov
2. DeprotectionRemoval of protecting groups to yield the final radiotracer.Aqueous hydrochloric acidFinal product ((S)-[¹⁸F]8 or (R)-[¹⁸F]8) nih.gov

Methodologies for High Radiochemical Purity and Yield

Achieving high radiochemical yield and purity is paramount for the clinical utility of PET tracers. For [¹⁸F]FAMPe, specific methodologies have been developed to ensure these critical quality attributes. nih.govacs.org

The radiochemical yield for both enantiomers of [¹⁸F]FAMPe has been reported to be in the range of 24–52% (decay-corrected), with a radiochemical purity consistently exceeding 99%. nih.govacs.org Several factors contribute to these successful outcomes:

Purification using Solid-Phase Extraction (SPE): After the initial fluorination reaction, the mixture contains the desired ¹⁸F-labeled intermediate, unreacted [¹⁸F]fluoride, and other impurities. By using a C₁₈ solid-phase extraction cartridge, the labeled intermediate is retained while the more polar, unreacted [¹⁸F]fluoride is washed away. nih.gov The intermediate can then be eluted from the cartridge using a solvent like acetonitrile (B52724) or ethanol (B145695). nih.gov

High-Performance Liquid Chromatography (HPLC): Following SPE, the eluted intermediate is further purified using reverse-phase HPLC. nih.gov HPLC is a powerful technique that separates compounds based on their physicochemical properties, allowing for the isolation of the radiolabeled product with very high purity. d-nb.info This step is crucial for removing any remaining chemical or radiochemical impurities before the final deprotection step.

Final Purification and Formulation: After deprotection, the final product is neutralized. A final cartridge-based purification can be employed to ensure the sample is at a physiologically acceptable pH (e.g., pH 6) before it is ready for use. nih.gov The final purity is confirmed using analytical HPLC and radiometric thin-layer chromatography. nih.govd-nb.info

These rigorous, multi-step purification and quality control procedures are essential for producing a safe and effective radiopharmaceutical for human use, ensuring that the final product meets stringent standards. koreascience.kr The development of automated synthesis modules, which integrate these steps, further enhances reproducibility and safety in the production of radiotracers like [¹⁸F]FAMPe. rsc.orgnih.gov

Table 2: Methodologies and Outcomes for [¹⁸F]FAMPe Synthesis
ParameterMethodologyReported OutcomeReference
Radiochemical YieldTwo-step synthesis with optimized nucleophilic fluorination.24–52% (decay-corrected, n=8) nih.gov
Radiochemical PurityPurification via C₁₈ SPE cartridge and reverse-phase HPLC. Confirmed by analytical HPLC and radiometric TLC.>99% nih.gov
Final FormulationNeutralization and elution through a cartridge.Final pH ~6 nih.gov

Stereochemical Characterization and Resolution in 2 Amino 2 Methylpentanoic Acid Research

Assessment of Enantiomeric and Diastereomeric Purity

The determination of enantiomeric and diastereomeric purity is crucial for characterizing 2-amino-2-methylpentanoic acid and its analogues. Researchers employ a range of advanced analytical techniques to quantify the relative amounts of each stereoisomer in a sample, often achieving high levels of accuracy.

Detailed research findings indicate that chromatographic methods are paramount. Comprehensive two-dimensional gas chromatography (GCxGC) has been successfully applied for the resolution and quantification of numerous amino acids, including α,α-dialkylated variants like this compound. researchgate.net For this analysis, the amino acids are first converted into stable N-trifluoroacetyl-O-methyl ester derivatives. This method is highly sensitive, with detection limits in the picogram range, and allows for the accurate determination of enantiomeric excess (ee) with errors typically between ±0.5% and 2.5%. researchgate.net The presence of small L-enantiomeric excesses of this compound has been identified in meteorite samples using this approach, highlighting its utility in astrochemical analysis. researchgate.netresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique. It utilizes a chiral stationary phase (CSP), such as an amylose-based column, to achieve separation of enantiomers. This method is frequently used to quantify the enantiomeric excess of synthesized batches.

Spectroscopic and other methods also play a vital role. Nuclear Magnetic Resonance (NMR) spectroscopy, including multi-nuclear (¹H, ¹³C) and two-dimensional techniques (COSY, HSQC), can distinguish between stereoisomers and even different conformers in solution. nih.gov Furthermore, optical rotation, measured with a polarimeter, provides a validation of enantiopurity by measuring the specific rotation ([α]D) of a sample under standardized conditions.

Analytical TechniquePrinciple/DerivativeApplication & Findings
Gas Chromatography (GCxGC) Derivatization to N-trifluoroacetyl-O-methyl esters.Enables separation and quantification of 17 enantiomeric pairs with high sensitivity (1-7 pg detection limit). Used to find small L-excesses in meteorite samples. researchgate.net
High-Performance Liquid Chromatography (HPLC) Use of Chiral Stationary Phases (e.g., amylose-based).Directly resolves and quantifies enantiomers to determine enantiomeric excess (ee).
Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, COSY, HSQC spectroscopy.Confirms structural integrity and can distinguish between different stereoisomers and conformers present in a solution. nih.gov
Optical Rotation Measurement of specific rotation ([α]D) via polarimetry.Verifies bulk enantiopurity of a sample.

Methods for Chiral Resolution and Separation of Stereoisomers

The separation of racemic or diastereomeric mixtures of this compound into pure stereoisomers is a critical step for their use in stereospecific applications. Both chemical and biological resolution methods have been developed to achieve high levels of enantioselectivity.

Enzymatic resolution is a widely used and highly selective method. This technique leverages the stereospecificity of enzymes to act on only one enantiomer in a racemic mixture. For instance, lipases such as Candida antarctica lipase (B570770) A (CALA) and Pseudomonas stutzeri lipase (PSL) have been used in the kinetic resolution of related β-amino acid amides via N-acylation, achieving excellent enantioselectivity with E-values (enantiomeric ratio) often exceeding 200 or even 400. researchgate.net Acylase I is another enzyme employed to selectively hydrolyze one enantiomer from an N-acetylated racemic mixture. These biocatalytic approaches are valued for producing high-purity enantiomers under mild reaction conditions. smolecule.com

Dynamic Kinetic Resolution (DKR) is a powerful strategy that can theoretically convert 100% of a racemic mixture into a single desired enantiomer. This process combines the enantioselective reaction of a resolution method with the in-situ racemization of the slower-reacting enantiomer. One reported DKR process for a related amino acid involves the use of a chiral ligand with nickel(II) chloride to catalyze the resolution. This method allows the desired enantiomer to be selectively complexed and isolated with an enantiomeric excess reported to be greater than 99%.

Resolution MethodReagents / CatalystsPrincipleReported Efficiency
Enzymatic Kinetic Resolution Lipases (e.g., Pseudomonas stutzeri lipase)Enantioselective N-acylation of a racemic amino acid amide. One enantiomer reacts, leaving the other unchanged.Excellent enantioselectivity (E > 200-400). researchgate.net
Enzymatic Hydrolysis Acylase ISelective hydrolysis of the N-acetyl derivative of one enantiomer from a racemic mixture.High enantioselectivity.
Dynamic Kinetic Resolution (DKR) Chiral ligand and Nickel(II) chlorideCombines enantioselective complexation with in-situ racemization of the unreacted enantiomer.High enantiomeric excess (>99% ee).

Conformational Analysis of Stereoisomers and Their Derivatives

Understanding the three-dimensional conformation of this compound stereoisomers is essential for predicting their interaction with biological targets like enzymes and receptors. Researchers use a combination of solid-state analysis, solution-phase spectroscopy, and computational modeling to elucidate these structures.

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state. While crystal structures for this compound itself are not widely reported, structural data for its close analogue, 2-amino-3-methylpentanoic acid (isoleucine), is available. A 2000 study published in Acta Crystallographica Section B detailed the crystal structures of different stereoisomers of 2-amino-3-methylpentanoic acid, revealing the precise bond lengths, angles, and packing arrangements in the crystalline form. ugr.es Such studies are invaluable for establishing the absolute and relative stereochemistry of chiral centers.

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution. Advanced NMR techniques, particularly the analysis of coupling constants (J-values), can be used to determine the relative configuration of chiral centers. In complex depsipeptides containing novel amino acid residues, the relative configurations of chiral centers were established by analyzing homonuclear (³JH-H) and heteronuclear (²˒³JC-H) coupling constants. nih.gov These experimental values are often compared with those derived from quantum mechanical calculations for different possible rotamers to identify the most likely conformation in solution. nih.gov In some cases, distinct sets of signals in an NMR spectrum can indicate the presence of multiple stable conformational isomers in equilibrium. nih.gov

Computational modeling complements experimental work by exploring the potential energy landscape of a molecule to identify its most stable conformations. Methods like the random connection (RC) method are used to perform an extensive search of the conformational space to locate low-energy structures. acs.org These theoretical studies are particularly useful for investigating the stability of different conformers (e.g., β-turn vs. α-helix conformations in peptidomimetics) and can help interpret experimental data from NMR and Circular Dichroism (CD) spectroscopy. acs.org

Analytical MethodInformation ObtainedExample Application
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, and angles in the solid state.Determination of the crystal structure and stereochemical relationships of 2-amino-3-methylpentanoic acid stereoisomers. ugr.es
NMR Spectroscopy Solution-phase conformation, relative configuration of chiral centers, and dynamics.J-based configurational analysis and comparison with quantum calculations to determine the conformation of amino acid residues in natural products. nih.gov
Computational Modeling Identification of stable conformers and their relative energies.Investigation of stable conformations (zwitterionic vs. non-ionic) and their calculated CD spectra to understand chiroptical properties. acs.org
Circular Dichroism (CD) / FTIR Information on secondary structure in solution.Used alongside NMR to study the preferred conformations (e.g., β-turn) of peptidomimetics containing amino acid-like scaffolds. acs.org

Structural Elucidation and Solid State Investigations

X-ray Crystallographic Analysis of 2-Amino-2-methylpentanoic Acid and its Derivatives

X-ray crystallography has been instrumental in determining the precise solid-state structures of derivatives of this compound, particularly its stereoisomer L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) and its complexes.

Polymorphism, the ability of a substance to exist in more than one crystal form, is a known characteristic of amino acids, influenced by factors like the structural thermal motion of aliphatic side chains. iucr.org For (2S,3S)-2-amino-3-methylpentanoic acid (L-isoleucine), multiple polymorphs have been identified, showcasing different packing arrangements. iucr.orgiucr.org

One previously identified polymorph crystallizes in the monoclinic P2₁ space group with two independent molecules in the asymmetric unit. iucr.orgresearchgate.net In this form, the molecules are arranged in a parallel layer structure. iucr.orgresearchgate.net A newer polymorph has been discovered that also crystallizes in the monoclinic P2₁ space group but features four independent molecules in the asymmetric unit. iucr.orgiucr.orgresearchgate.net This results in a different packing architecture where layers are stacked in an anti-parallel manner. iucr.orgiucr.orgresearchgate.net This anti-parallel arrangement is a key distinction from the previously known parallel-layered polymorph. iucr.org

The existence of these polymorphs is supported by X-ray powder diffraction measurements, which suggest that L-isoleucine is prone to polymorphism due to the thermal motion of its side chain. iucr.orgiucr.org The study of diastereoisomeric molecular compounds, such as the one formed by N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine, also reveals specific packing arrangements where homogeneous chains of each diastereomer are connected by hydrogen bonds. tandfonline.com

A cobalt(III) ammine complex of a derivative, 2-amino-4-imino-2-methylpentanoic acid, was found to crystallize in the monoclinic space group P2₁/c. publish.csiro.au

Table 1: Crystallographic Data for (2S,3S)-2-amino-3-methylpentanoic acid Polymorphs and a Derivative Complex

Compound Formula Crystal System Space Group Z (Molecules/Unit Cell) Reference
L-Isoleucine (Polymorph 1) C₆H₁₃NO₂ Monoclinic P2₁ 2 (in asymmetric unit) iucr.org
L-Isoleucine (Polymorph 2) C₆H₁₃NO₂ Monoclinic P2₁ 4 (in asymmetric unit) iucr.orgiucr.orgresearchgate.net

In the polymorph with four molecules in the asymmetric unit, these N—H···O hydrogen bonds link pairs of independent molecules and their symmetry-related counterparts, creating two distinct types of layers that stack anti-parallel to one another. iucr.orgresearchgate.net The hydrophilic parts of the molecules face each other to form the hydrogen-bonded network, while the hydrophobic aliphatic side chains point away from these layers. iucr.orgresearchgate.net

The analysis of N-acetylated derivatives of isoleucine also shows strong intermolecular O-H···O=C hydrogen bonds that arrange the molecules into zigzag chains, which then form layered structures. tandfonline.com In more complex systems, such as co-crystals of amino acid derivatives with terephthalamides, all compounds form extensive two-dimensional (2D) or three-dimensional (3D) networks stabilized by hydrogen bonds. rsc.org A fundamental rule in these structures is that all effective proton donors and acceptors typically participate in hydrogen bonding. mdpi.com

Table 2: Example Hydrogen-Bond Geometries in a Polymorph of (2S,3S)-2-amino-3-methylpentanoic acid

Donor–H···Acceptor D–H (Å) H···A (Å) D···A (Å) ∠(DHA) (°) Reference
N1–H1C···O4 0.90(1) 1.89(2) 2.783(4) 171(4) iucr.org
N2–H2A···O2 0.92(1) 1.93(2) 2.822(4) 163(4) iucr.org
N3–H3A···O6 0.91(1) 1.88(2) 2.784(4) 171(4) iucr.org
N4–H4B···O8 0.91(1) 1.92(2) 2.813(4) 166(4) iucr.org

Note: Data is illustrative and based on published findings for the P2₁ polymorph with four molecules in the asymmetric unit.

The presence of chiral centers and rotatable bonds in derivatives of this compound allows for conformational differences among molecules, even within the same crystal. researchgate.net In the L-isoleucine polymorph with four molecules in the asymmetric unit, the molecules adopt two distinct types of conformations (Type I and Type II). iucr.orgiucr.org These conformational differences are evident in the torsion angles around the Cα-Cβ bond (N—C—C—C). iucr.orgiucr.org

For example, two of the independent molecules are Type I conformers, while the other two are Type II conformers. iucr.orgiucr.org There is also minor conformational variance observed in the isopropyl side chains of the four independent molecules. iucr.orgiucr.org In N-acetyl-D-alloisoleucine, the carboxylic acid group is positioned anti to the ethyl group on the Cβ atom, resulting in a bent molecular structure. tandfonline.com This contrasts with the conformation seen in N-acetyl-L-isoleucine. tandfonline.com

Table 3: Selected Torsion Angles (°) for Conformers of (2S,3S)-2-amino-3-methylpentanoic acid in the Crystal Lattice

Conformer Type Torsion Angle Value (°) Reference
Type I N1—C2—C3—C6 80.1 (4) iucr.orgiucr.org
Type I N3—C14—C15—C18 78.1 (4) iucr.orgiucr.org
Type II N2—C8—C9—C12 178.6 (4) iucr.orgiucr.org

Supramolecular Interactions: Hydrogen Bonding Networks in Crystalline States

Computational Chemistry for Structural Predictions and Energetics

Computational methods provide a theoretical lens to examine the structural and energetic properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to predict the optimized molecular geometries and electronic properties of molecules like this compound and its isomers. researchgate.net Such studies can reveal critical electronic features, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which indicates the molecule's kinetic stability.

Natural Bond Orbital (NBO) analysis can be performed to understand hyperconjugation and other intramolecular interactions that contribute to molecular stability. researchgate.net Furthermore, electrostatic potential maps can identify regions of high and low electron density, predicting sites favorable for interactions like hydrogen bonding. For related amino acids, DFT calculations have been used to successfully correlate theoretical vibrational frequencies with experimental IR and Raman spectra, confirming the validity of the computed optimized geometry. researchgate.netresearchgate.net

Molecular dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of flexible molecules in different environments. nih.gov For isomers of this compound, MD trajectories in an explicit water solvent can provide insights into properties such as the solvent-accessible surface area (SASA), radial distribution functions (RDFs) confirming hydrogen bonding with water, and the diffusion coefficient.

The conformational landscape of a molecule with several rotatable bonds, like this compound, can be complex. Computational tools are essential for exploring these landscapes to understand the dynamic structures and their corresponding energy levels. rsc.org Techniques like replica exchange molecular dynamics can be used to thoroughly investigate the energy landscape. rsc.org These simulations are invaluable for understanding the range of shapes a molecule can adopt, which is often averaged out in experimental techniques like NMR but frozen in a single state in X-ray crystallography.

Research Applications in Organic Synthesis and Materials Science

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The chirality and dense functionality of α,α-disubstituted amino acids, including 2-amino-2-methylpentanoic acid and its analogues, make them prized chiral building blocks in organic synthesis. researchgate.net Their structure allows for the creation of complex molecules with controlled stereochemistry, which is a critical aspect in the synthesis of biologically relevant compounds. The presence of both an amino and a carboxylic acid group, along with two distinct substituents on the α-carbon, provides a trifunctional handle for a variety of chemical transformations. rsc.org

Synthetic chemists utilize these compounds as starting materials or key intermediates to introduce stereogenic centers into larger, more complex target molecules. researchgate.netnih.gov For instance, the synthesis of chiral 1,2,17,18-tetramines has been achieved starting from natural α-amino acids, demonstrating a strategy where N-protected amino aldehydes are used in olefination reactions to construct long-chain polyamines. mdpi.com A similar strategic approach can be envisioned for this compound.

Analogues with additional functional groups, such as (R)-2-Amino-2-methylpent-4-enoic acid, further expand their synthetic utility. The alkene moiety in such compounds can participate in a wide array of reactions, including oxidation, reduction, and substitution, offering pathways to diverse molecular frameworks. smolecule.com The synthesis of these chiral building blocks often requires asymmetric methods, such as the use of chiral catalysts or enzymatic resolutions, to ensure the desired enantiomeric purity. smolecule.com

Design and Synthesis of Medicinal Chemistry Scaffolds

In the field of medicinal chemistry, there is a significant demand for novel, three-dimensional molecular scaffolds to serve as starting points for drug discovery programs. α,α-Disubstituted amino acids are ideal precursors for generating such scaffolds due to the conformational constraints they impose. rsc.orgrsc.org A systematic strategy has been developed to synthesize a variety of lead-like molecular scaffolds from just a few α,α-disubstituted amino acid building blocks. rsc.orgrsc.org This approach involves modifying the amino acid with different functional groups and then employing a toolkit of cyclization reactions to create diverse heterocyclic systems. rsc.org

For example, α-allyl substituted amino acid derivatives can be functionalized and cyclized to yield different scaffold topologies. rsc.org This modular approach allows for the efficient production of numerous scaffolds designed to occupy lead-like chemical space, which is characterized by lower molecular weight and lipophilicity, and a higher fraction of sp³-hybridized atoms. rsc.org

Specific examples of scaffold synthesis based on α,α-disubstituted amino acids include the creation of arginase inhibitors. nih.gov In one study, researchers designed and synthesized two new derivatives, 2-amino-6-borono-2-methylhexanoic acid (MABH) and 2-amino-6-borono-2-(difluoromethyl)hexanoic acid (FABH), to probe the active site of the enzyme. nih.gov The synthesis of these complex amino acids highlights their role as foundational elements in constructing targeted molecules. nih.gov Furthermore, derivatives of 2-methylpentanoic acid are central to the synthesis of Sacubitril, a component in the heart failure medication Entresto. researchgate.netrsc.org The key chiral intermediate, (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid, is synthesized through multi-step chemical or biocatalytic routes. researchgate.netrsc.org

Scaffold Precursor (α,α-Disubstituted Amino Acid Derivative)Reaction TypeResulting Scaffold MotifReference
α-Allyl α-amino acid derivativesIntramolecular CyclizationDiverse heterocyclic topologies rsc.org
Derivatives of 2-amino-6-boronohexanoic acidMulti-step synthesisMABH and FABH for arginase inhibition studies nih.gov
(2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acidAmidationSacubitril and its derivatives rsc.org

Integration into Peptide and Peptidomimetic Architectures

The incorporation of α,α-disubstituted amino acids like this compound into peptide chains is a powerful strategy for designing peptides and peptidomimetics with specific, predictable secondary structures. chim.it The steric bulk of the quaternary α-carbon restricts the conformational freedom of the peptide backbone, promoting the formation of well-defined structures such as α-helices, 3₁₀-helices, and β-turns. chim.it This ability to enforce a particular fold is crucial in the development of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides. ontosight.ai

While acyclic and carbocyclic α,α-disubstituted amino acids are well-studied, heterocyclic analogues also offer unique properties, such as improved solubility, and provide handles for further functionalization. chim.it The synthesis of peptides containing these "unnatural" amino acids can be achieved through both solid-phase peptide synthesis and solution-based methods. rsc.org Chemoenzymatic polymerization has emerged as a particularly effective and environmentally friendly method for creating polypeptides with periodic structures containing α,α-disubstituted amino acids. rsc.org This technique allows for the incorporation of amino acids that may have poor affinity for proteases in conventional biological systems. rsc.org

Recent breakthroughs have even enabled the genetically encoded, site-specific incorporation of α,α-disubstituted amino acids into proteins within living cells, expanding the chemical scope of the genetic code. cam.ac.uknih.gov This is achieved by developing orthogonal aminoacyl-tRNA synthetases that can charge a tRNA with the non-canonical amino acid, overcoming the previous limitations of ribosomal synthesis. cam.ac.uknih.govresearchgate.net

Exploration in Polymer Chemistry Research

The unique structure of this compound and its derivatives makes them interesting monomers for polymer chemistry research. rsc.org Polypeptides and poly(amino acid)s are considered attractive biomass-based polymers that could contribute to a circular plastics economy. rsc.org By incorporating unnatural amino acids like this compound, researchers can design and develop polypeptides with novel functions and improved physical properties. rsc.org

One approach involves chemoenzymatic polymerization, which uses proteases in mild, aqueous media to synthesize high-molecular-weight polypeptides from di- or tripeptide ester monomers. rsc.org This method is scalable and avoids the tedious protection and deprotection steps common in other polymerization techniques. rsc.org

Another strategy is to create polymerizable derivatives from the amino acid. For example, a chiral vinyl monomer containing L-leucine (a structurally related amino acid) has been synthesized and subsequently polymerized via free radical polymerization to create a polymer whose conformation is sensitive to external stimuli like pH and temperature. researchgate.net Analogues of this compound containing a polymerizable group, such as an alkene, could be used in similar ways to develop novel polymers with unique properties. smolecule.com Additionally, soluble polymer-supported synthesis, using supports like poly(ethylene glycol) (PEG), offers an efficient method for synthesizing α-amino acid derivatives, where the polymer acts as a soluble support and can provide a phase-transfer catalysis environment. acs.org

Supramolecular Chemistry and Molecular Recognition Studies Involving this compound

Supramolecular chemistry explores the non-covalent interactions between molecules. The structure of this compound is well-suited for studies in molecular recognition and self-assembly. In the solid state, amino acids form extensive networks of hydrogen bonds. For example, the crystal structure of L-isoleucine, an isomer of 2-amino-4-methylpentanoic acid, reveals that N—H···O hydrogen bonds connect the zwitterionic molecules into layers. researchgate.netiucr.org The hydrophobic aliphatic side chains then protrude from these layers, demonstrating how hydrogen bonding and hydrophobic effects dictate the supramolecular architecture. researchgate.netiucr.org

Molecular recognition, the specific binding between a host and a guest molecule, is another key area of study. The binding of α,α-disubstituted amino acid-based inhibitors to the active site of arginase is a prime example. nih.gov X-ray crystal structures show that the additional α-substituent is readily accommodated and can form new intermolecular interactions within the enzyme's active site, highlighting regions of the protein surface that can be targeted for enhanced binding affinity. nih.gov

Study TypeSystem StudiedKey Non-Covalent InteractionsFindingReference
CrystallographyL-isoleucine (structural analogue)N—H···O Hydrogen Bonds, Hydrophobic interactionsMolecules form hydrogen-bonded layers stacked in an anti-parallel manner. iucr.org
Enzyme Inhibitionα,α-disubstituted amino acids (MABH, FABH) and ArginaseHydrogen bonds, coordination to Mn²⁺ ionsThe additional α-substituent is accommodated and makes new intermolecular contacts in the active site. nih.gov
Host-Guest ChemistryChiral crown ethers and amino acid saltsHydrogen bonds, ion-dipole interactionsMacrocyclic hosts exhibit significant enantiomeric recognition toward chiral amino acid guests.

Furthermore, studies on enantiomeric recognition using synthetic hosts, such as chiral macrocyclic crown ethers, have demonstrated the ability to selectively bind one enantiomer of an amino acid salt over the other. This selectivity is driven by the precise three-dimensional arrangement of binding sites in the host molecule, which complements the stereochemistry of the guest.

Research on Biological and Biomimetic Roles Non Human Systems

Enzymatic Studies and Enzyme Inhibition (e.g., ornithine decarboxylase inhibition by analogues)

The study of 2-amino-2-methylpentanoic acid and its structural analogues has yielded significant insights into enzyme inhibition, particularly concerning enzymes involved in cell proliferation. A primary focus of this research has been ornithine decarboxylase (ODC), a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth. ontosight.ai

An analogue, (±)-5-amino-2-hydrazino-2-methylpentanoic acid, also referred to as α-hydrazino-α-methyl-(±)-ornithine, has been identified as a potent inhibitor of ODC. nih.gov In vitro studies using ODC sourced from the prostate glands of rats demonstrated that this compound acts as a competitive inhibitor. nih.govacs.org The inhibition was found to be reversible and could be nullified by high concentrations of pyridoxal (B1214274) phosphate, a cofactor for the enzyme. nih.gov This suggests the inhibitor competes with the natural substrate at the enzyme's active site. Further research established an apparent inhibition constant (Ki) of 3.0 x 10⁻⁶ M for the decarboxylation of L-ornithine, highlighting its potency. acs.org

The inhibitory action of these analogues on ODC leads to a reduction in polyamine levels, which can affect cell proliferation. ontosight.ai This mechanism has made these compounds subjects of interest in biochemical and pharmacological research. ontosight.ai For instance, the inhibition of ODC by α-methylornithine and its derivatives has been explored for its potential to inhibit the growth of cancer cells and protozoan parasites. ontosight.ai

Table 1: Research Findings on Ornithine Decarboxylase (ODC) Inhibition by Analogues of this compound

Inhibitor CompoundEnzyme SourceKey FindingsReference
(±)-5-Amino-2-hydrazino-2-methylpentanoic acidRat Prostate GlandsPotent competitive inhibitor of ODC. nih.gov
(±)-5-Amino-2-hydrazino-2-methylpentanoic acidRat Prostate GlandsDetermined an apparent Ki of 3.0 x 10⁻⁶ M. acs.org
α-MethylornithineNot SpecifiedInhibition of ODC decreases polyamine production, affecting cell growth. ontosight.ai

Metabolic Pathway Research in Microorganisms and Non-Human Animal Models

Research into this compound and related molecules has uncovered their roles and interactions within metabolic pathways in various non-human biological systems, from microorganisms to animal models.

In the context of microorganisms, the metabolic potential of related structures is evident. For example, an engineered amine transaminase from the bacterium Bacillus megaterium has been utilized for the efficient production of a chiral precursor to sacubitril, which shares a structural backbone with the target compound. researchgate.net This demonstrates how enzymes from microorganisms can be harnessed to act on and modify such molecules. Furthermore, the positional isomer 3-amino-4-methylpentanoic acid has been identified as a metabolite produced by the yeast Torulaspora delbrueckii during fermentation processes, indicating the involvement of similar amino acid structures in microbial metabolism. medchemexpress.com The related compound 2-methylpentanoic acid is known to be a branched-chain fatty acid produced by the metabolism of branched-chain amino acids by gut microbes. medchemexpress.com

In non-human animal models, studies have focused on the transport and metabolic effects of these compounds. A radiolabeled analogue, (R)-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe), was evaluated in a mouse model of glioblastoma. nih.gov In vitro uptake assays using mouse DBT glioma cells showed that the cellular uptake of this tracer was inhibited by compounds specific to amino acid transport system A and system L, identifying the pathways by which this class of amino acid is transported into cells. nih.gov

Furthermore, the metabolic consequences of enzyme inhibition by these analogues have been observed in animal cell models. The ODC inhibitor (±)-5-amino-2-hydrazino-2-methylpentanoic acid was shown to block the expected increase in putrescine levels in bovine lymphocytes that were transformed by concanavalin (B7782731) A. nih.govacs.org This directly demonstrates the compound's ability to alter a specific metabolic pathway—polyamine synthesis—in a non-human animal cell system.

Table 2: Metabolic Pathway Research in Non-Human Systems

Compound/AnalogueModel SystemResearch FocusKey FindingReference
Chiral precursor with a 2-methylpentanoic acid backboneBacillus megaterium (microorganism)Enzymatic ProductionAn engineered amine transaminase can efficiently produce the chiral precursor. researchgate.net
2-Methylpentanoic acidGut microbes / Diabetic mouse modelMicrobial MetabolismProduced by gut microbe metabolism; levels are significantly reduced in the feces of diabetic mice. medchemexpress.com
(R)-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe)Mouse DBT glioma cellsAmino Acid TransportCellular uptake is mediated by amino acid transport systems A and L. nih.gov
(±)-5-Amino-2-hydrazino-2-methylpentanoic acidBovine lymphocytesPolyamine PathwayBlocked the increase in putrescine levels in transformed lymphocytes. nih.govacs.org

Contributions to Biomimetic Systems and Chemical Biology Research

The unique structure of this compound, featuring a quaternary α-carbon, makes it and its derivatives valuable tools in chemical biology and the development of biomimetic systems. These compounds serve as versatile building blocks for creating more complex molecules and scaffolds that can mimic biological structures or functions. mdpi.com

One significant application is in the solid-phase synthesis of biomimetic scaffolds. Derivatives of the core structure have been used as general intermediates on resin supports to generate complex molecular architectures, such as thiazolidine (B150603) lactam scaffolds. mdpi.com This approach allows for the systematic construction of molecules designed to replicate aspects of natural peptides or other biological entities.

In the broader field of chemical biology, these compounds are instrumental in developing molecular probes and investigating biological processes. The creation of radiolabeled analogues, such as (R)- and (S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid, for use as Positron Emission Tomography (PET) tracers is a prime example. nih.gov These tracers are designed to target and visualize metabolic activities, like amino acid transport in tumors, providing a non-invasive window into biological function and disease states. nih.gov

Furthermore, the use of related compounds in enzyme engineering studies highlights their contribution to chemical biology. Research involving the directed evolution of enzymes like amine transaminases to act on specific substrates, such as precursors with a 2-methylpentanoic acid framework, showcases how these chemical structures can be used to probe and develop new biocatalytic processes for green chemistry and pharmaceutical synthesis. researchgate.net

Astrochemical and Prebiotic Chemistry Significance

Detection and Distribution in Extraterrestrial Samples (e.g., Meteorites)

2-Amino-2-methylpentanoic acid has been identified in carbonaceous chondrite meteorites, which are considered some of the most primitive materials in our solar system. mdpi.comnih.gov Its presence has been confirmed in well-studied meteorites such as the Murchison and Murray meteorites. capes.gov.bracs.org These meteorites are rich in soluble organic compounds and provide a window into the chemical processes that occurred in the early solar system. nasa.gov

The discovery of this and other α-methyl amino acids in meteorites is significant because these types of amino acids are not common in terrestrial biology. mdpi.com Their presence suggests an extraterrestrial origin and abiotic synthetic pathways. researchgate.net The concentrations of these amino acids, including this compound, can vary between different meteorites and even within different fragments of the same meteorite, indicating a heterogeneous distribution of organic molecules in the parent bodies. mdpi.com

Table 1: Detection of this compound in Meteorite Samples

Meteorite Classification Compound Detected Significance
Murchison CM2 Carbonaceous Chondrite This compound Provides evidence of extraterrestrial synthesis of non-proteinogenic amino acids. capes.gov.bracs.orgmdpi.com
Murray CM2 Carbonaceous Chondrite This compound Confirms the presence of this amino acid in multiple extraterrestrial samples, suggesting a common synthetic pathway. capes.gov.bracs.org

Investigations into Enantiomeric Excesses and Homochirality in Extraterrestrial Amino Acids

A particularly compelling aspect of the study of this compound in meteorites is the observation of enantiomeric excesses (ee). While most abiotic syntheses are expected to produce equal amounts of left-handed (L) and right-handed (D) enantiomers (a racemic mixture), several α-methyl amino acids in meteorites, including this compound, have been found to have a slight excess of the L-enantiomer. capes.gov.brmdpi.com

In the Murchison and Murray meteorites, small L-enantiomeric excesses have been observed for this compound. capes.gov.bracs.org This is noteworthy because homochirality—the exclusive use of one enantiomer over the other—is a fundamental characteristic of life on Earth (e.g., proteins are made almost exclusively of L-amino acids). The presence of an L-excess in meteoritic amino acids suggests that a mechanism for breaking chiral symmetry existed in the early solar system, prior to the origin of life. mdpi.commdpi.com The α-methyl group in this compound makes it resistant to racemization, meaning the enantiomeric excess observed is likely a signature from its original formation environment.

Proposed Abiotic Synthesis Mechanisms in Interstellar and Prebiotic Environments

The synthesis of this compound and other amino acids in extraterrestrial environments is thought to occur through abiotic processes. One of the leading hypotheses is the Strecker synthesis. mdpi.comnih.gov This reaction involves the reaction of a ketone (in this case, 2-pentanone), ammonia (B1221849), and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to produce the amino acid. mdpi.com The necessary precursor molecules—ketones, ammonia, and HCN—are known to be present in interstellar ices and likely existed on the parent bodies of meteorites. mdpi.com

The generation of the observed enantiomeric excesses is a more complex question. One proposed mechanism involves the influence of circularly polarized light (CPL) in interstellar space. capes.gov.br Asymmetric photolysis, where one enantiomer of a racemic mixture is preferentially destroyed by CPL, could lead to an excess of the other. It is theorized that aminonitrile precursors to the amino acids were irradiated with right-circularly polarized Lyman-alpha radiation, leading to the formation of an L-excess of the amino acids after subsequent hydrolysis. acs.org Another theory suggests that the interaction of precursor molecules with chiral mineral surfaces could have induced an enantiomeric excess. mdpi.com

Implications for the Origin of Terrestrial Life and Molecular Evolution Theories

The discovery of this compound and other non-proteinogenic amino acids with L-enantiomeric excesses in meteorites has profound implications for theories on the origin of life. It suggests that the building blocks of life, or at least a diverse range of organic molecules, could have been delivered to the early Earth by meteorites and comets. nasa.gov This extraterrestrial delivery could have "seeded" the primitive Earth with a prebiotic inventory of organic compounds.

The presence of a pre-existing chiral bias in these delivered molecules could have influenced the selection of L-amino acids for protein synthesis in early life forms. mdpi.com The idea that the homochirality of life on Earth may have its origins in abiotic extraterrestrial processes is a significant paradigm in the study of the origin of life. capes.gov.br The stability of α-methyl amino acids like this compound against racemization makes them crucial for tracing this potential prebiotic chiral inheritance.

Advanced Analytical Methods for 2 Amino 2 Methylpentanoic Acid Research

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a cornerstone for the analysis of 2-amino-2-methylpentanoic acid, enabling both the separation of the molecule from related compounds and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. Reversed-phase (RP) HPLC methods are commonly used, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. For instance, a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid, can effectively separate 2-methylpentanoic acid and related substances. sielc.com The purity of synthesized batches, such as radiolabeled precursors, is routinely confirmed to be ≥97% or higher using HPLC analysis. nih.govsigmaaldrich.com

Due to the chiral center at the α-carbon, this compound exists as a pair of enantiomers, (R)- and (S)-. Distinguishing and quantifying these enantiomers is critical, as they can exhibit different biological activities. Chiral HPLC is the definitive method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

Several types of CSPs are effective for separating chiral amino acids and their derivatives:

Polysaccharide-based CSPs: Columns with coated or immobilized polysaccharide derivatives, such as amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak® series), are widely used. yakhak.org

Pirkle-type CSPs: These phases, like the SUMICHIRAL OA-2000 series, utilize π-acidic groups (e.g., 3,5-dinitrobenzoyl) that engage in charge transfer and hydrogen bonding interactions to achieve separation. scas.co.jp

Macrocyclic Glycopeptide-based CSPs: Columns containing selectors like teicoplanin (e.g., Chirobiotic T) can resolve unnatural amino acids under reversed-phase conditions. researchgate.net

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as ethanol (B145695) or 2-propanol, is optimized to achieve baseline separation of the enantiomers. yakhak.orgscas.co.jp

Table 1: Examples of HPLC and Chiral HPLC Methodologies for Amino Acid Analysis

Technique Stationary Phase (Column) Example Mobile Phase Detector Application Citation
RP-HPLC Newcrom R1 (Reverse-Phase) Acetonitrile, Water, Phosphoric Acid UV, MS Purity analysis of related acids sielc.com
Chiral HPLC SUMICHIRAL OA-2500 Hexane / 1,2-Dichloroethane / Ethanol UV Enantiomeric separation of carboxylic acids scas.co.jp
Chiral HPLC Chiralpak IE (Amylose-based) 10-30% 2-Propanol in Hexane UV, Fluorescence Enantiomeric resolution of chiral amines and amino acid esters yakhak.org

| Chiral HPLC | Chirobiotic T (Teicoplanin) | Water / Methanol | UV, MS | Enantioseparation of unnatural β²-homoamino acids | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. While amino acids like this compound are non-volatile, they can be readily analyzed by GC-MS after a chemical derivatization step to increase their volatility. A common approach is trimethylsilylation, which converts the polar amino and carboxyl groups into their corresponding trimethylsilyl (B98337) (TMS) derivatives. iarc.fr

This method is particularly valuable for analyzing related compounds and potential impurities in a sample, such as metabolic precursors or byproducts. In metabolomic studies, GC-MS is used to profile a wide range of compounds, including amino acids, organic acids, and sugars, from biological samples. nih.gov The analysis of related compounds like 2-methylvaleric acid (2-methylpentanoic acid) has been demonstrated using GC-MS, showing excellent linearity and recovery for quantification. medchemexpress.com The process involves separating the derivatized compounds on a capillary column followed by detection with a mass spectrometer, which provides a unique fragmentation pattern for each compound, allowing for confident identification. nih.gov

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

Spectroscopic Methods for Structural Characterization

Spectroscopic methods are essential for elucidating and confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for confirming the structural integrity of a molecule. It provides detailed information about the carbon-hydrogen framework. Although specific spectra for this compound are not publicly detailed, data from closely related analogs like 2-(aminomethyl)pentanoic acid and predicted data for 2-amino-3-methyl-pentanoic acid illustrate the analytical power of NMR. scribd.com

¹H NMR provides information on the number and types of protons and their neighboring environments. One would expect to see distinct signals for the methyl protons, the methylene (B1212753) protons of the propyl chain, and the protons of the amino group.

¹³C NMR reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carboxyl carbon, the quaternary α-carbon, the α-methyl carbon, and the three carbons of the n-propyl side chain. scribd.com

By analyzing chemical shifts, signal multiplicities, and integration, researchers can verify the complete and correct structure of a synthesized batch, ensuring the correct connectivity of the methyl group, amino group, and pentanoic acid backbone.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Related Compound 2-Amino-3-methyl-pentanoic acid

Nucleus Predicted Chemical Shift (ppm) Assignment Citation
¹³C 177.0 Carboxyl Carbon (C=O) scribd.com
¹³C 64.7 Alpha-Carbon (C-NH₂) scribd.com
¹³C 35.5 Beta-Carbon (CH) scribd.com
¹³C 24.3 Methylene Carbon (-CH₂-) scribd.com

| ¹³C | 14.1 / 11.2 | Methyl Carbons (-CH₃) | scribd.com |

Mass Spectrometry (MS), especially when coupled with a chromatographic inlet (LC-MS or GC-MS), is crucial for confirming the identity and molecular weight of this compound. The compound has a molecular weight of 131.17 g/mol . nih.gov

In LC-MS, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used. nih.gov These methods typically generate a protonated molecular ion [M+H]⁺, which for this compound would appear at an m/z (mass-to-charge ratio) of approximately 132.1. This confirms the molecular weight of the compound. Further structural information can be obtained through tandem MS (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, which helps to definitively identify the molecule. researchgate.net The combination of chromatographic retention time and mass spectral data provides a very high degree of confidence in the identification of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Radiometric Analysis for Quantifying Labeled Compounds

In specialized research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET), this compound analogs are synthesized with a positron-emitting radionuclide. nih.govnih.gov A key example is the development of (R)- and (S)-2-Amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe) as a potential tracer for brain tumors. nih.gov

After the radiolabeling synthesis, it is essential to quantify the amount of radioactivity associated with the desired compound and to determine the radiochemical purity. This is accomplished using radiometric analysis methods. The final product is analyzed using analytical HPLC, but with the addition of a radiation detector (e.g., a positron or gamma detector) in series with the standard UV detector. This allows for the correlation of a radioactive peak with the corresponding mass peak of the non-radioactive standard, confirming the identity of the radiolabeled compound. nih.gov

The radiochemical purity, which is a measure of the percentage of the total radioactivity present in the desired chemical form, is determined from the integrated radioactive HPLC chromatogram. For biological studies, this purity must typically be greater than 95%. nih.gov Radiometric Thin-Layer Chromatography (TLC) can also be used as a complementary method to measure radiochemical purity. nih.gov For other isotopes like Technetium-99m (⁹⁹ᵐTc), quantification of labeling efficiency is performed using a NaI(Tl) γ-ray scintillation counter. researchgate.net

Table 3: Example of Radiometric Analysis for a Labeled this compound Analog

Radiotracer Isotope Analytical Method Purpose Citation
[¹⁸F]FAMPe Fluorine-18 (B77423) (¹⁸F) Radiometric HPLC, Radiometric TLC Identity confirmation and determination of radiochemical purity (>99%) nih.gov

| [⁹⁹ᵐTc]Tc-TyrBP | Technetium-99m (⁹⁹ᵐTc) | Gamma Scintillation Counter | Quantification of radiolabeling efficiency | researchgate.net |

Applications of Analytical Standards in Research

The use of well-characterized analytical standards of amino acid analogs is fundamental in various research applications, from biochemical assays to in vivo imaging. For compounds like this compound and its derivatives, these standards are crucial for interpreting experimental results accurately. Research applications often involve using these standards as tracers in metabolic studies, as competitors in binding assays to elucidate transport mechanisms, and as reference points in analytical quantification.

Detailed research has been conducted on a fluorinated and radiolabeled analog, specifically the (R)- and (S)-enantiomers of 2-amino-5-[18F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe), to explore its potential as a positron emission tomography (PET) tracer for brain tumors. nih.gov In these studies, the non-radioactive and radiolabeled standards of the compound are essential for validating analytical methods and for conducting biological evaluations.

In vitro cell uptake assays using mouse DBT glioma cells have been a significant area of investigation for [¹⁸F]FAMPe. nih.gov These experiments utilize the radiolabeled compound as a tracer to study its uptake by cancer cells. To understand the specific transport systems involved, unlabeled analytical standards of known amino acid transport inhibitors are used as competitors. For instance, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a well-known inhibitor of the sodium-independent system L amino acid transport, and N-methyl-α-aminoisobutyric acid (MeAIB), an inhibitor for system A transport, are used in competitive inhibition assays. nih.gov

The results from these studies indicate that the uptake of (S)-[¹⁸F]FAMPe in DBT glioma cells is partially mediated by sodium-independent system L transporters, as its uptake is reduced in the presence of BCH. nih.gov Furthermore, these studies revealed that other transport systems, including those that recognize glutamine, are also involved in the uptake of the (S)-enantiomer. nih.gov The use of these analytical standards in competitive assays is critical to dissecting the complex mechanisms of amino acid transport in cancer cells.

The following table summarizes the findings from in vitro competitive inhibition assays on DBT glioma cells, demonstrating the application of analytical standards in elucidating transport mechanisms.

Tracer CompoundInhibitorSodium PresenceRelative Uptake (% of Control)Significance (p-value)
(S)-[¹⁸F]FAMPeBCHPresent59 ± 15%Not specified
(R)-[¹⁸F]FAMPeBCHPresent47 ± 12%Not specified
(S)-[¹⁸F]FAMPeBCHAbsent72 ± 11%p = 0.017
(R)-[¹⁸F]FAMPeBCHAbsent46 ± 4%p < 0.001
(S)-[¹⁸F]FETBCHPresentSignificantly Inhibitedp < 0.01
(S)-[¹⁸F]FETBCHAbsentSignificantly Inhibitedp < 0.01

Data sourced from in vitro uptake assays in mouse DBT glioma cells. nih.gov The data illustrates how analytical standards of inhibitors like BCH are used to probe the transport mechanisms of radiolabeled amino acid analogs.

Biodistribution studies in animal models provide another layer of application for these analytical standards. nih.gov In the case of [¹⁸F]FAMPe, small animal PET/CT studies in mice with glioblastoma have shown that both enantiomers have good tumor imaging properties, with the (S)-enantiomer demonstrating higher tumor uptake and tumor-to-brain ratios compared to the (R)-enantiomer. nih.gov These in vivo studies rely on the accurate quantification of the radiolabeled tracer, which is calibrated against a known standard.

Q & A

Q. What are the recommended synthetic routes for 2-amino-2-methylpentanoic acid, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step reactions involving coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and deprotection steps using trifluoroacetic acid (TFA) . Key considerations include:

  • Stepwise purification : Use column chromatography with silica gel (CHCl₃/MeOH gradients) to isolate intermediates .
  • pH control : Maintain pH 8–9 during hydrogenation steps (e.g., using Pd/C under H₂) to prevent racemization .
  • Yield optimization : Pre-activate carboxyl groups with N-hydroxysuccinimide (NHS) before coupling to improve efficiency .

Q. How should researchers characterize the purity and identity of this compound?

Combine analytical techniques for robust verification:

  • NMR : Confirm stereochemistry via ¹H and ¹³C NMR shifts (e.g., α-proton at δ 3.2–3.5 ppm and carboxylic acid at δ 170–175 ppm) .
  • Mass spectrometry (MS) : Validate molecular weight (131.173 g/mol) using ESI-MS or MALDI-TOF .
  • Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in polar solvents (water, methanol) but poorly in non-polar solvents (hexane) . Adjust solubility for biological assays using sodium salts (e.g., sodium 2-amino-4-methylpentanoate) .
  • Stability : Stable at room temperature but sensitive to strong oxidizers. Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How does stereochemical configuration influence the biological activity of this compound derivatives?

The (S)-enantiomer exhibits distinct interactions due to chiral center placement:

  • Enzyme binding : The methyl group at C2 in the (S)-form enhances steric hindrance, reducing affinity for non-target proteases .
  • Synthetic analogs : Replace the pentanoic acid backbone with cyclic or branched chains (e.g., 2-amino-4-methylpentanoic acid) to modulate selectivity .
  • Validation : Use X-ray crystallography or molecular docking to map binding pockets .

Q. What strategies mitigate hygroscopicity issues during storage and handling?

Hygroscopicity complicates gravimetric analysis and long-term storage:

  • Lyophilization : Freeze-dry the compound under vacuum (0.1 mbar) to form a stable powder .
  • Desiccants : Store with anhydrous CaCl₂ or silica gel in sealed containers .
  • In situ derivatization : Convert to tert-butyloxycarbonyl (Boc) protected forms for improved stability .

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?

Discrepancies may arise from assay conditions or isoform specificity:

  • Control experiments : Test against CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) using fluorogenic substrates .
  • Buffer systems : Compare Tris-HCl (pH 7.4) vs. phosphate-buffered saline (PBS) to identify pH-dependent effects .
  • Data normalization : Use reference inhibitors (e.g., ketoconazole for CYP3A4) to calibrate inhibition thresholds .

Q. What advanced analytical methods are suitable for quantifying trace impurities in synthesized batches?

  • UPLC-MS/MS : Achieve ppb-level detection of byproducts (e.g., DCC-derived ureas) with a BEH C18 column and 0.1% formic acid gradient .
  • ICP-OES : Screen for metal catalysts (e.g., residual Pd from hydrogenation) with detection limits <1 ppm .
  • Chiral HPLC : Resolve enantiomeric excess using a Chirobiotic T column (methanol/water + 10 mM ammonium acetate) .

Methodological Notes

  • Stereochemical integrity : Monitor racemization via polarimetry during prolonged reactions .
  • Biological assays : Pre-equilibrate the compound in assay buffers (e.g., HEPES) to avoid pH-driven aggregation .
  • Safety protocols : Use fume hoods and PPE when handling TFA or hydrogenation catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.